molecular formula C12H17F3N2O3 B11816601 [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate

[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate

Cat. No.: B11816601
M. Wt: 294.27 g/mol
InChI Key: JYECWEYOGULLKQ-UHFFFAOYSA-N
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Description

[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopropylamino group, and a trifluoroacetate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the piperidine ring. The cyclopropylamino group is introduced through a nucleophilic substitution reaction, while the trifluoroacetate ester is formed via esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylamino group or the ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it valuable for producing high-performance products.

Mechanism of Action

The mechanism of action of [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The trifluoroacetate ester may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] acetate
  • [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] propionate
  • [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] butyrate

Uniqueness

Compared to similar compounds, [2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate stands out due to the presence of the trifluoroacetate ester. This functional group imparts unique properties, such as increased lipophilicity and metabolic stability, making it more suitable for certain applications in drug development and industrial processes.

Properties

Molecular Formula

C12H17F3N2O3

Molecular Weight

294.27 g/mol

IUPAC Name

[2-(cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H17F3N2O3/c13-12(14,15)11(19)20-9(7-3-5-16-6-4-7)10(18)17-8-1-2-8/h7-9,16H,1-6H2,(H,17,18)

InChI Key

JYECWEYOGULLKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(C2CCNCC2)OC(=O)C(F)(F)F

Origin of Product

United States

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